ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a tetrahydroquinoline moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the tetrahydroquinoline moiety. The final step involves the formation of the triazole ring and the esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL)AMINO)(OXO)ACETATE
- Other oxadiazole derivatives
- Other triazole derivatives
Uniqueness
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydro-2H-quinolin-1-ylmethyl)triazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-2-26-17(25)14-13(24(22-19-14)16-15(18)20-27-21-16)10-23-9-5-7-11-6-3-4-8-12(11)23/h3-4,6,8H,2,5,7,9-10H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFYNMWWIAVDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.